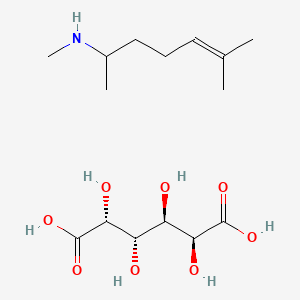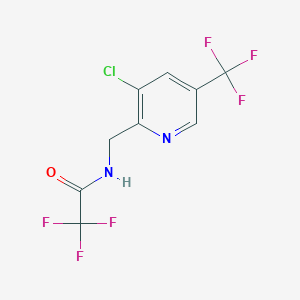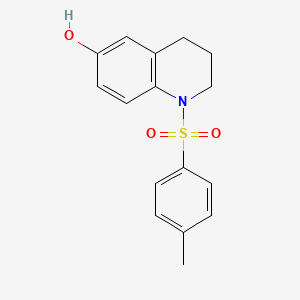![molecular formula C8H9ClF3N3O B12341176 2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)
2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. The reaction typically requires the use of a base, such as potassium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different reduced products.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as aryl sulfonyl chlorides or sulfinic acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorine atom can participate in various interactions, such as hydrogen bonding and van der Waals forces, stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl and chlorine substituents but differs in the pyrimidine ring structure.
2-Chloro-5-(trifluoromethyl)pyridine: Similar in having a trifluoromethyl group and chlorine atom but differs in the pyridine ring structure.
Uniqueness
2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one is unique due to its hexahydropyrimido[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and chlorine atom enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C8H9ClF3N3O |
|---|---|
Molekulargewicht |
255.62 g/mol |
IUPAC-Name |
2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H9ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h4-5H,1-3H2,(H,13,14) |
InChI-Schlüssel |
LBWOPSNILZBYBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=O)CC(N=C2NC1C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B12341099.png)
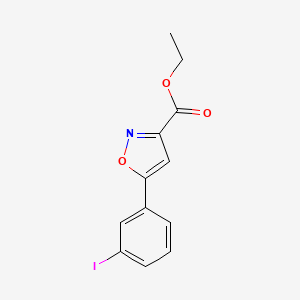
![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)

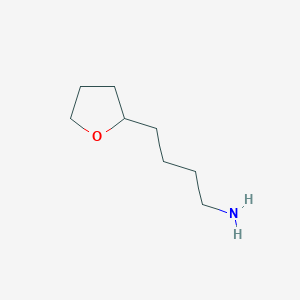

![7-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12341150.png)
